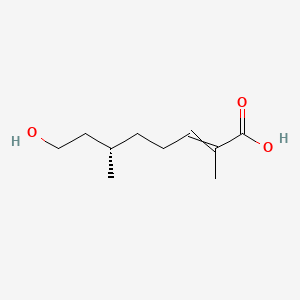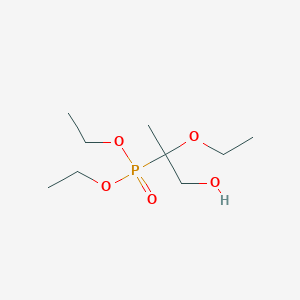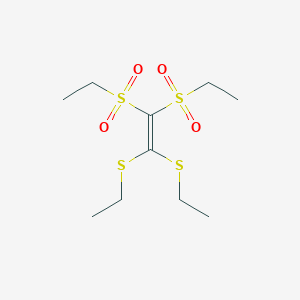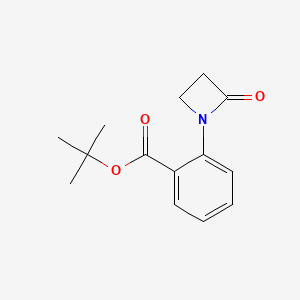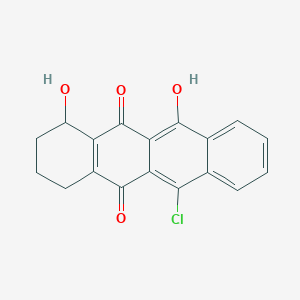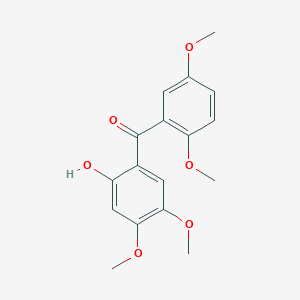
(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of chalcones. Chalcones are flavonoid-type phenolic compounds known for their bioactive properties. This compound is characterized by its unique structure, which includes two aromatic rings with methoxy and hydroxy substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxy-4,5-dimethoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including anticancer and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of biological processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)methanol
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dihydroxy-4-methoxybenzaldehyde
Uniqueness
(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone is unique due to its specific combination of methoxy and hydroxy substituents on the aromatic rings, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to exhibit different reactivity and bioactivity compared to similar compounds .
Properties
CAS No. |
88133-95-3 |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-hydroxy-4,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-10-5-6-14(21-2)12(7-10)17(19)11-8-15(22-3)16(23-4)9-13(11)18/h5-9,18H,1-4H3 |
InChI Key |
JFVOCPIAPHHHQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC(=C(C=C2O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


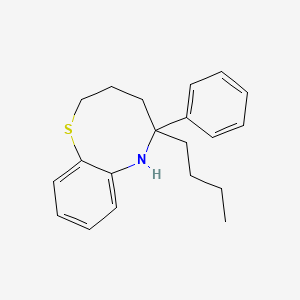
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)


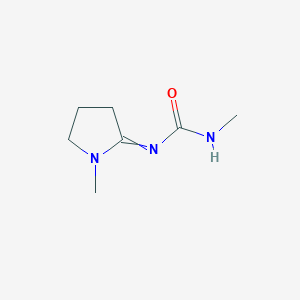
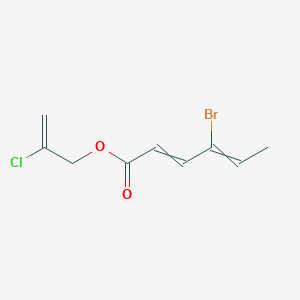
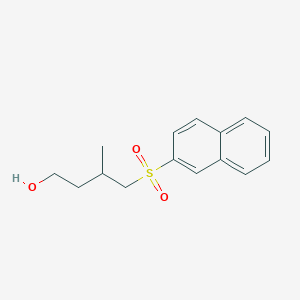
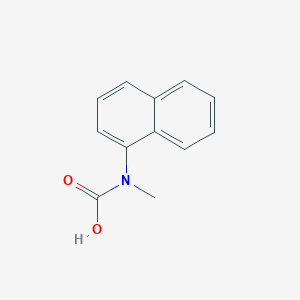
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
